1-(Bromomethyl)-2-(phenylsulfonyl)benzene is an organic compound with the molecular formula . This compound features a bromomethyl group and a phenylsulfonyl group attached to a benzene ring, making it a brominated derivative of benzene. It is classified as a hazardous material due to its potential to cause severe skin burns and eye damage, necessitating careful handling in laboratory and industrial settings .
1-(Bromomethyl)-2-(phenylsulfonyl)benzene falls under the category of organobromine compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 1-(Bromomethyl)-2-(phenylsulfonyl)benzene can be achieved through multiple methods. A common approach involves the bromination of 2-(phenylsulfonyl)toluene using bromine () in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions. This method ensures selective bromination at the methyl group.
The molecular structure of 1-(Bromomethyl)-2-(phenylsulfonyl)benzene can be represented using various chemical notation systems:
InChI=1S/C14H13BrO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,10-11H2
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2CBr
1-(Bromomethyl)-2-(phenylsulfonyl)benzene is known to undergo various chemical transformations:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical and agrochemical research.
The compound is classified as corrosive, with safety data indicating that it can cause severe burns upon contact with skin or eyes .
1-(Bromomethyl)-2-(phenylsulfonyl)benzene has several scientific uses:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0